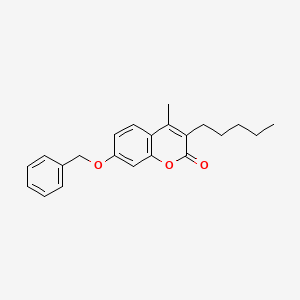![molecular formula C16H14N4O2 B11703364 N'-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-2-cyanoacetohydrazide](/img/structure/B11703364.png)
N'-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-2-cyanoacetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(1E,2E)-3-(1-アセチル-1H-インドール-3-イル)プロプ-2-エン-1-イリデン]-2-シアノアセトヒドラジドは、インドール誘導体のファミリーに属する複雑な有機化合物です。 インドール誘導体は、その多様な生物活性で知られており、潜在的な治療用途について広く研究されています
準備方法
合成経路と反応条件
N’-[(1E,2E)-3-(1-アセチル-1H-インドール-3-イル)プロプ-2-エン-1-イリデン]-2-シアノアセトヒドラジドの合成は、通常、1-アセチル-1H-インドール-3-カルバルデヒドとシアノアセトヒドラジドを特定の条件下で反応させることで行われます。この反応は、通常、水酸化ナトリウムなどの塩基の存在下、エタノールなどの有機溶媒中で行われます。 反応混合物を数時間還流加熱して、出発物質を目的生成物に完全に変換することを保証します .
工業生産方法
この化合物の具体的な工業生産方法は十分に文書化されていませんが、一般的なアプローチは、実験室規模の合成プロセスをスケールアップすることです。これには、収率と純度を最大化する温度、溶媒、反応時間などの反応条件を最適化することが含まれます。さらに、工業生産には、最終製品の一貫性と安全性を確保するために、厳格な品質管理対策が必要になります。
化学反応の分析
反応の種類
N’-[(1E,2E)-3-(1-アセチル-1H-インドール-3-イル)プロプ-2-エン-1-イリデン]-2-シアノアセトヒドラジドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: この化合物は、求核置換反応に関与でき、ここで求核剤は特定の官能基を置換します。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: 塩基の存在下のアミンやチオールなどの求核剤。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、酸化は対応するカルボン酸を生じる可能性があり、還元はアルコールまたはアミンを生じる可能性があります。
科学研究における用途
N’-[(1E,2E)-3-(1-アセチル-1H-インドール-3-イル)プロプ-2-エン-1-イリデン]-2-シアノアセトヒドラジドは、次のようないくつかの科学研究用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗ウイルス、抗がん、抗菌などの潜在的な生物活性を研究されています.
医学: さまざまな病気に対する薬物候補として、潜在的な治療用途について調査されています。
産業: 新素材や化学プロセスの開発に利用されています。
科学的研究の応用
N’-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-2-cyanoacetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
N’-[(1E,2E)-3-(1-アセチル-1H-インドール-3-イル)プロプ-2-エン-1-イリデン]-2-シアノアセトヒドラジドの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物のインドール部分は、さまざまな受容体や酵素に結合して、その活性を調節することを可能にします。 これにより、細胞増殖の阻害、アポトーシスの誘導、免疫応答の調節など、さまざまな生物学的効果が得られます .
類似の化合物との比較
類似の化合物
1H-インドール-3-カルバルデヒド: さまざまなインドール誘導体の合成の前駆体です.
インドール-3-酢酸: 多様な生物活性を持つ植物ホルモンです.
2,3-ジヒドロ-1H-インドール: 異なる化学的性質を持つ構造類似体です.
独自性
N’-[(1E,2E)-3-(1-アセチル-1H-インドール-3-イル)プロプ-2-エン-1-イリデン]-2-シアノアセトヒドラジドは、その特定の構造的特徴により、独自の化学的および生物学的特性を持っています。さまざまな化学反応を起こす能力と、潜在的な治療用途により、科学研究と工業用途にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor for the synthesis of various indole derivatives.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
2,3-Dihydro-1H-indole: A structural analog with different chemical properties.
Uniqueness
N’-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-2-cyanoacetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.
特性
分子式 |
C16H14N4O2 |
|---|---|
分子量 |
294.31 g/mol |
IUPAC名 |
N-[(E)-[(E)-3-(1-acetylindol-3-yl)prop-2-enylidene]amino]-2-cyanoacetamide |
InChI |
InChI=1S/C16H14N4O2/c1-12(21)20-11-13(14-6-2-3-7-15(14)20)5-4-10-18-19-16(22)8-9-17/h2-7,10-11H,8H2,1H3,(H,19,22)/b5-4+,18-10+ |
InChIキー |
CSVQLOLLYDLQHZ-NBGMOQMUSA-N |
異性体SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)/C=C/C=N/NC(=O)CC#N |
正規SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)C=CC=NNC(=O)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


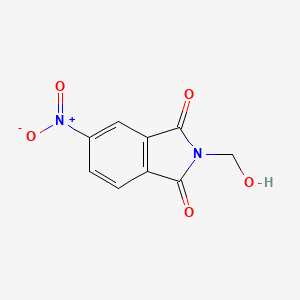
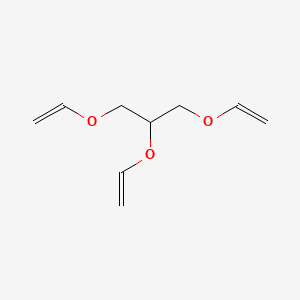
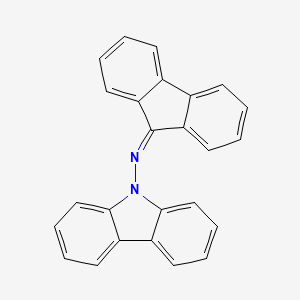

![(E)-3-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acryloyl)-4-phenylquinolin-2(1H)-one](/img/structure/B11703305.png)
![4-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B11703308.png)

![(2E)-N-butyl-2-[(4-methylphenyl)formamido]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B11703327.png)
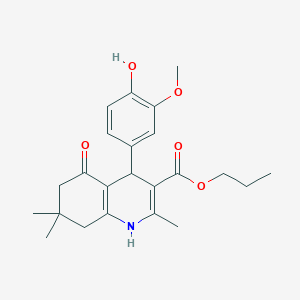
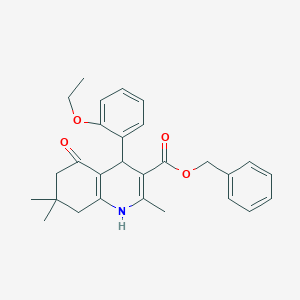
![ethyl (2E)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11703349.png)
![[4-(1,3-dioxoisoindol-2-yl)phenyl] acetate](/img/structure/B11703355.png)

